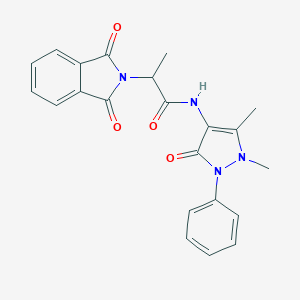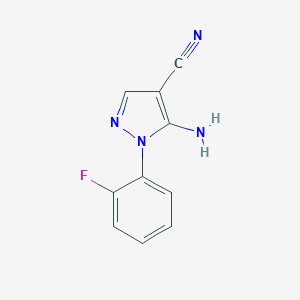
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one, commonly known as Indole-3-carbinol (I3C), is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and cabbage. It has gained significant attention in the scientific community due to its potential health benefits and therapeutic properties. I3C has been extensively studied for its anti-cancer, anti-inflammatory, and antioxidant effects. In
Mechanism of Action
The exact mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not fully understood. However, it is believed that (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one works by modulating various signaling pathways involved in cell growth, differentiation, and apoptosis. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to activate the aryl hydrocarbon receptor (AhR) pathway, which plays a role in regulating gene expression and cell growth. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one also inhibits the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of detoxifying enzymes such as glutathione S-transferase (GST) and quinone reductase (QR), which help remove harmful toxins from the body. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which may help prevent chronic diseases such as heart disease and diabetes.
Advantages and Limitations for Lab Experiments
One advantage of using (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one in lab experiments is that it is a natural compound found in many common foods, making it easy to obtain and study. However, one limitation is that (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is not very stable and can degrade quickly, making it difficult to work with in some experiments.
Future Directions
There are many potential future directions for research on (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. One area of interest is the development of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one-based therapies for the treatment of cancer and other diseases. Another area of interest is the study of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one's effects on gut microbiota and its potential role in promoting gut health. Additionally, more research is needed to fully understand the mechanism of action of (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one and its effects on various signaling pathways in the body.
Synthesis Methods
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one is synthesized from glucobrassicin, a glucosinolate found in cruciferous vegetables. When glucobrassicin is broken down by an enzyme called myrosinase, it forms (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one. (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one can also be synthesized in the laboratory by reacting indole and 3-methyl-2-butanone in the presence of sulfur and a base.
Scientific Research Applications
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has been extensively studied for its potential health benefits and therapeutic properties. It has been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis (programmed cell death). (5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one has also been shown to have anti-inflammatory and antioxidant effects, which may help prevent chronic diseases such as heart disease and diabetes.
properties
CAS RN |
93656-20-3 |
|---|---|
Product Name |
(5E)-5-(1H-indol-3-ylmethylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Molecular Formula |
C18H12N2OS2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-3-phenyl-1,3-thiazole-2-thione |
InChI |
InChI=1S/C18H12N2OS2/c21-17-16(10-12-11-19-15-9-5-4-8-14(12)15)23-18(22)20(17)13-6-2-1-3-7-13/h1-11,21H/b12-10+ |
InChI Key |
NHAXYTWIOUIZSC-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CNC4=CC=CC=C43)/SC2=S |
SMILES |
C1=CC=C(C=C1)N2C(=C(SC2=S)C=C3C=NC4=CC=CC=C43)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CNC4=CC=CC=C43)SC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B187131.png)
![[(5-chloro-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B187132.png)
![Spiro[cyclohexane-1,2'(3'H)-[1H]perimidine]](/img/structure/B187134.png)



![Bis{4-[(4-fluorophenyl)ethynyl]phenyl}methanone](/img/structure/B187141.png)
![5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B187143.png)



